molecular formula C20H19ClN2O5S2 B2563068 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide CAS No. 1207047-00-4

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide

Cat. No.: B2563068
CAS No.: 1207047-00-4
M. Wt: 466.95
InChI Key: XRKOTIUNHYPVNU-UHFFFAOYSA-N
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Description

The compound “3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . The molecule also has a carboxamide group, a sulfamoyl group, and two phenyl rings, one of which is substituted with two methoxy groups and the other with a chloro group .


Molecular Structure Analysis

The molecular formula of this compound is C20H19ClN2O5S2, with an average mass of 466.958 Da and a monoisotopic mass of 466.042389 Da . The molecule contains several functional groups, including a carboxamide, a sulfamoyl, and a thiophene ring, which can influence its reactivity and properties.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide and sulfamoyl groups might participate in acid-base reactions, while the thiophene ring might undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

  • Synthesis and Reactivity in Novel Metal-Carbene Complexes : A study by Iwasaki et al. (1996) explored the crystal and molecular structures of novel metal-carbene complexes, which might be relevant for understanding the reactivity and applications of thiophene derivatives like the one Iwasaki et al., 1996.

  • CNS Depressant Activity of Schiff Bases : Bhattacharjee, Saravanan, and Mohan (2011) investigated the synthesis of Schiff bases from 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and their potential CNS depressant activity. This research demonstrates the potential pharmaceutical applications of thiophene derivatives Bhattacharjee et al., 2011.

  • Antimicrobial Activity : Arora et al. (2013) synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and evaluated their antimicrobial activity. This research suggests the potential use of thiophene derivatives in developing antimicrobial agents Arora et al., 2013.

  • Synthesis of Thiophene Derivatives and Cytotoxic Activities : Mehdhar et al. (2022) conducted research on the synthesis of new thiophene derivatives and evaluated their cytotoxic activities against human cancer cell lines, indicating possible applications in cancer research Mehdhar et al., 2022.

  • Polyamide Synthesis : Ubale et al. (2001) explored the synthesis and characterization of aromatic–aliphatic polyamides, which might provide insights into the development of new materials using thiophene derivatives Ubale et al., 2001.

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. Given the biological activity of many thiophene derivatives, it could be interesting to explore its potential biological activity .

Properties

IUPAC Name

3-[(4-chlorophenyl)-methylsulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5S2/c1-23(15-7-4-13(21)5-8-15)30(25,26)18-10-11-29-19(18)20(24)22-14-6-9-16(27-2)17(12-14)28-3/h4-12H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKOTIUNHYPVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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